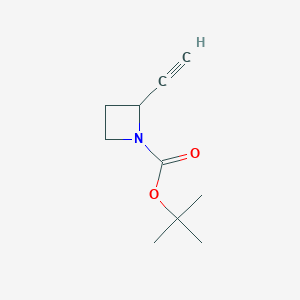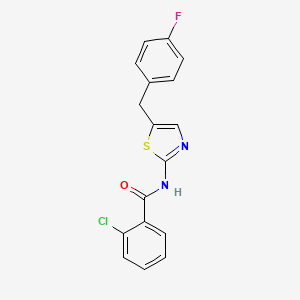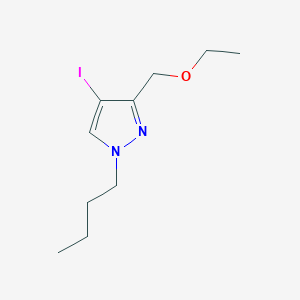![molecular formula C22H21FN4O3S2 B2410613 Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate CAS No. 1189940-53-1](/img/structure/B2410613.png)
Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinoline derivative, which is a type of heterocyclic aromatic organic compound. Quinolines are known for their wide range of pharmacological applications .
Molecular Structure Analysis
The compound contains a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a methyl ester group (-COOCH3), a chloro group (-Cl), and a 3,4-dimethylphenylamino group attached to the quinoline core .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the degree of unsaturation, and the overall size and shape of the molecule .Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound is part of a broader category of quinoline derivatives which are explored for their synthesis methods and biological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibit potent cytotoxic activities against various cancer cell lines, hinting at the compound's potential application in cancer research (Deady et al., 2003). Similarly, reactions involving methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate lead to polyfunctionalized quinolines with potential pharmacological applications (Tominaga et al., 1994).
Chemical Properties and Structural Studies
The synthesis and structural elucidation of compounds like Methyl 6-chloro-4-{2-[(3,4-dimethylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate are vital for understanding their chemical behavior and potential applications. Aromatic δ-peptides and oligoamide foldamers derived from quinolinecarboxylic acid showcase the compound's relevance in designing helical structures for material science and nanotechnology applications (Jiang et al., 2003).
Antimicrobial and Antituberculosis Activity
Quinoxaline derivatives, including those structurally related to the compound , have been investigated for their antimicrobial and antituberculosis properties. Some derivatives have shown promising activity against Mycobacterium tuberculosis, which is critical for developing new antituberculosis agents (Jaso et al., 2005).
Organic Synthesis and Material Science
The compound's framework is useful in organic synthesis, providing a basis for developing pharmaceutically active intermediates. For example, the practical and large-scale synthesis of racemic octahydrobenzoquinolines, which are important intermediates, underlines the significance of such compounds in pharmaceutical manufacturing (Bänziger et al., 2000).
Optical and Photovoltaic Applications
The structural and optical properties of quinoline derivatives have been studied, revealing their potential in fabricating organic–inorganic photodiodes and other photovoltaic devices. This research direction opens avenues for using these compounds in energy conversion and storage technologies (Zeyada et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[6-(3-fluorophenyl)sulfonylpyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S2/c23-17-5-4-8-19(15-17)32(29,30)21-10-9-20(24-25-21)31-16-22(28)27-13-11-26(12-14-27)18-6-2-1-3-7-18/h1-10,15H,11-14,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYCOCRFJIVYFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yloxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2410530.png)

![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)

![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)
![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
![2-{3-[(3-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2410540.png)
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)



![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)